1-(Propan-2-yl)piperazine hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

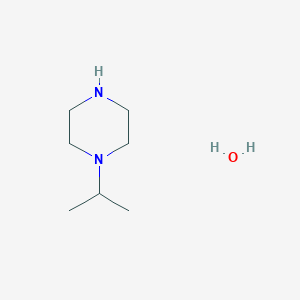

1-(Propan-2-yl)piperazine hydrate is a chemical compound that belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties .

Méthodes De Préparation

The synthesis of 1-(Propan-2-yl)piperazine hydrate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, aldehydes, isocyanides, and carboxylic acids . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Analyse Des Réactions Chimiques

1-(Propan-2-yl)piperazine hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(Propan-2-yl)piperazine hydrate serves as a crucial building block in the synthesis of various biologically active compounds. Its structural properties allow it to interact with multiple biological targets, making it an attractive candidate for drug development.

Drug Development

The compound has been explored for its potential in developing new therapeutic agents. It has shown promise in modulating receptor activity, which is essential for the pharmacological action of many drugs. Specifically, it can act on receptors involved in neurological and psychiatric disorders, providing a pathway for new treatments.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is utilized in synthesizing APIs due to its ability to form stable intermediates. The compound's reactivity allows chemists to create various derivatives that can exhibit different biological activities, including antimicrobial and anti-inflammatory properties .

Research indicates that this compound can interact with proteins and nucleic acids, influencing cellular processes. This interaction is crucial for understanding its mechanisms of action in therapeutic contexts.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research indicates that it may help mitigate neuroinflammation and protect neuronal cells from damage induced by pathological conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Antimicrobial Screening

In a study focusing on the synthesis of piperazine derivatives bearing thiadiazole moieties, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth, suggesting its potential use in treating bacterial infections .

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of piperazine derivatives revealed that this compound could reduce pro-inflammatory cytokine production in microglial cells stimulated by lipopolysaccharides. This finding underscores its therapeutic potential in neurodegenerative diseases .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(Propan-2-yl)piperazine hydrate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, leading to flaccid paralysis in certain organisms . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

1-(Propan-2-yl)piperazine hydrate can be compared to other piperazine derivatives such as:

Bis(phthalimido)piperazine: Known for its antimicrobial activity.

Bis(3-aminopropyl)piperazine: Used in the synthesis of biologically active molecules.

2,3-Dihydro-phthalazine-1,4-dione: Another piperazine derivative with unique chemical properties.

What sets this compound apart is its specific structure, which imparts unique reactivity and makes it particularly useful in the synthesis of certain pharmaceuticals and bioactive compounds.

Activité Biologique

1-(Propan-2-yl)piperazine hydrate, a member of the piperazine family, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.

Overview of this compound

This compound (CAS No. 1221724-78-2) is characterized by a six-membered ring containing two nitrogen atoms. Its unique structure allows it to serve as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules, particularly in the development of drugs with anxiolytic, antiviral, and anticancer properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Cyclization of 1,2-diamine derivatives : This method often involves sulfonium salts and requires a base such as DBU to facilitate the reaction.

- Reduction and oxidation reactions : These reactions can yield various derivatives that may enhance biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- GABA Receptor Agonism : Similar piperazine derivatives have been shown to act as GABA receptor agonists, leading to hyperpolarization of nerve endings, which can result in muscle relaxation or paralysis in certain organisms.

- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibitors and receptor modulators, showcasing its potential in drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For example:

These compounds demonstrated superior activity compared to traditional chemotherapeutics like cisplatin.

Antimicrobial Activity

This compound has also shown promise against various pathogens:

- Antichlamydial Activity : Studies indicate that certain piperazine derivatives exhibit selective activity against Chlamydia trachomatis, suggesting potential for developing targeted therapies .

Neuroprotective Effects

Research indicates that similar compounds may protect dopaminergic neurons from oxidative stress by modulating reactive oxygen species (ROS) levels and enhancing the glutathione system. This neuroprotective effect could be beneficial in neurodegenerative diseases.

Case Studies

- Antitumor Activity Study : A study evaluated a series of piperazine-based compounds for their antitumor effects. The results indicated significant cytotoxicity against various cancer cell lines, with some compounds outperforming established chemotherapeutics .

- Antimicrobial Efficacy : In another study, novel piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed selective antimicrobial activity, highlighting the potential for these compounds in treating infections .

Pharmacokinetics

In silico studies suggest that piperazine derivatives like this compound may exhibit favorable pharmacokinetic properties, including good absorption and the ability to cross the blood-brain barrier. This characteristic is crucial for developing central nervous system-targeting drugs .

Propriétés

IUPAC Name |

1-propan-2-ylpiperazine;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.H2O/c1-7(2)9-5-3-8-4-6-9;/h7-8H,3-6H2,1-2H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCIBSXHQIVPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.